molecular formula C8H12F3NO4 B573488 N-(Tert-butoxycarbonyl)-3,3,3-trifluoroalanine CAS No. 188030-43-5

N-(Tert-butoxycarbonyl)-3,3,3-trifluoroalanine

Cat. No. B573488
M. Wt: 243.182
InChI Key: DRKWWMGEXDHBSK-UHFFFAOYSA-N
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Description

“N-(Tert-butoxycarbonyl)-3,3,3-trifluoroalanine” is a compound that involves the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Molecular Structure Analysis

The molecular structure of “N-(Tert-butoxycarbonyl)-3,3,3-trifluoroalanine” involves the Boc group, which is used as a protecting group for amines in organic synthesis . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles .


Physical And Chemical Properties Analysis

The heat capacities of compounds involving the Boc group were measured by means of a fully automated adiabatic calorimeter over the temperature range from 78 to 350 K . The thermodynamic functions, H T − H 298.15K and S T − S 298.15K, were calculated based on the heat capacity polynomial equation in the temperature range of (80–350 K) with an interval of 5 K .

Scientific Research Applications

Application in Organic Synthesis

  • Field : Organic Chemistry
  • Summary : The N-tert-butyloxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
  • Methods : The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection of the N-Boc group from a structurally diverse set of compounds is achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours .
  • Results : This method has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . The yields of these reactions can be up to 90% .

Synthesis of Enantiopure Homo-β-amino Acids

  • Field : Organic Chemistry
  • Summary : N-(Tert-butoxycarbonyl)-3,3,3-trifluoroalanine can be used as a starting material for the synthesis of enantiopure homo-β-amino acids .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : This compound has been used in the efficient synthesis of enantiopure tetrahydroisoquinolines .

Synthesis of N-Derivatized 2-Oxazolidinones

  • Field : Organic Chemistry
  • Summary : N-(Tert-butoxycarbonyl)-3,3,3-trifluoroalanine can be used as an intermediate in the one-pot conversion of amino acid carbamates to N-derivatized 2-oxazolidinones .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not detailed in the source .

Use in Ionic Liquids

  • Field : Physical Chemistry
  • Summary : Tert-butyloxycarbonyl-protected amino acid ionic liquids have been studied for their potential applications .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not detailed in the source .

Use in Catalysis

  • Field : Organic Chemistry
  • Summary : The role of mesoporous material for an efficient and simple protocol of Nitrogen protected tert-butoxycarbonyl (N-BOC) amines synthesis from various aromatic and aliphatic amines derivatives by using mesoporous SBA-15 catalyst under solvent-free condition and without purification methodology is performed at room temperature .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : This methodology provides one of the most straightforward syntheses of N-BOC amines from amines with 95–99% yields in short reaction interval .

Use in Peptide Synthesis

  • Field : Biochemistry
  • Summary : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not detailed in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . The development of new strategies for deprotection of this complexant class is necessary .

properties

IUPAC Name

3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO4/c1-7(2,3)16-6(15)12-4(5(13)14)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKWWMGEXDHBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695247
Record name N-(tert-Butoxycarbonyl)-3,3,3-trifluoroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Tert-butoxycarbonyl)-3,3,3-trifluoroalanine

CAS RN

188030-43-5
Record name N-(tert-Butoxycarbonyl)-3,3,3-trifluoroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid
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